molecular formula C22H35NO B11052226 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide

2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B11052226
M. Wt: 329.5 g/mol
InChI Key: ITSBNEWNJSOISB-UHFFFAOYSA-N
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Description

2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[331 This compound is characterized by a cyclopropane ring substituted with dimethyl and methylprop-1-en-1-yl groups, and an amide linkage to a tricyclo[3311~3,7~]decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable alkene with a diazo compound under catalytic conditions.

    Introduction of the dimethyl and methylprop-1-en-1-yl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Amide formation: The final step involves the coupling of the cyclopropane derivative with the tricyclo[3.3.1.1~3,7~]decane derivative using standard amide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Reduction reactions using hydrogen gas and a suitable catalyst can be employed to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in fully saturated derivatives.

Scientific Research Applications

2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[331

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Potential use in the development of new agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid: A structurally related compound with similar chemical properties.

    Ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate: Another related compound used in the synthesis of pyrethroid insecticides.

Uniqueness

2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring with a tricyclo[3311~3,7~]decane moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H35NO

Molecular Weight

329.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C22H35NO/c1-13(2)6-18-19(21(18,4)5)20(24)23-14(3)22-10-15-7-16(11-22)9-17(8-15)12-22/h6,14-19H,7-12H2,1-5H3,(H,23,24)

InChI Key

ITSBNEWNJSOISB-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4C(C4(C)C)C=C(C)C

Origin of Product

United States

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